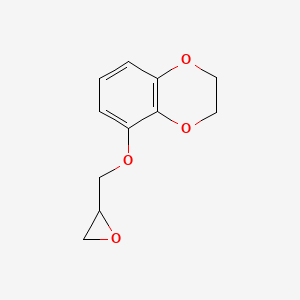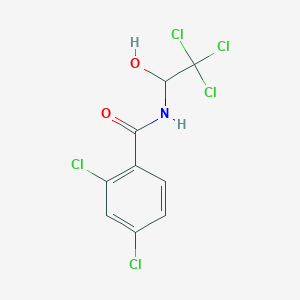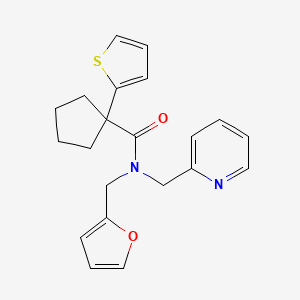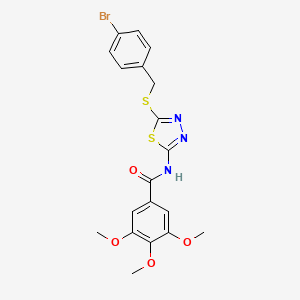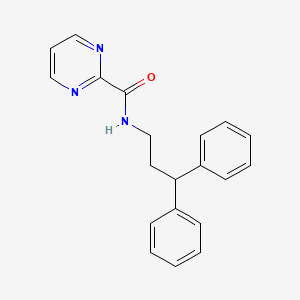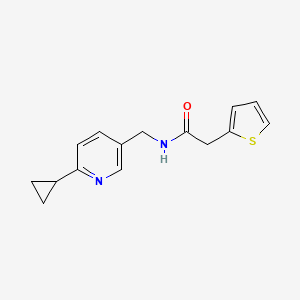
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as CPP-TA, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic effects. CPP-TA is a compound that belongs to the class of pyridine derivatives and has a molecular weight of 314.41 g/mol.
Applications De Recherche Scientifique
Bioactive Compound Synthesis and Evaluation
Synthesis and Biological Evaluation : Research involves synthesizing various acetamide derivatives and evaluating their biological activities, such as anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibited anticancer activity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents (Evren et al., 2019).
Antitumor Activity of Heterocyclic Compounds
Antitumor Evaluation of Heterocyclic Derivatives : Another study focused on synthesizing heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against several cancer cell lines. This underscores the importance of heterocyclic compounds in developing new antitumor medications (Shams et al., 2010).
Antimicrobial Activity of Novel Compounds
Synthesis and Antimicrobial Activity Assessment : The creation of new compounds with potential antimicrobial effects is a critical area of research. For example, the study of novel sulphonamide derivatives revealed compounds displaying significant antimicrobial activity, suggesting their use in treating infections (Fahim & Ismael, 2019).
Metabolic Pathway Exploration
Exploration of Drug Metabolism Pathways : Understanding the metabolism of drugs in the human body is essential for drug design. A study on the metabolism of chloroacetamide herbicides in liver microsomes offers insights into the metabolic pathways that could influence the design of safer and more effective therapeutic agents (Coleman et al., 2000).
Drug Mechanism of Action
Investigating Mechanisms of Drug Action : Research into the mechanisms by which drugs exert their effects is crucial for developing new therapies. A study on the mechanism of action of acetaminophen proposed the inhibition of an unidentified form of cyclooxygenase, possibly COX-3, highlighting the complexity of drug action pathways and the potential for discovering new therapeutic targets (Botting, 2000).
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(8-13-2-1-7-19-13)17-10-11-3-6-14(16-9-11)12-4-5-12/h1-3,6-7,9,12H,4-5,8,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPFIDBZBFVXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)
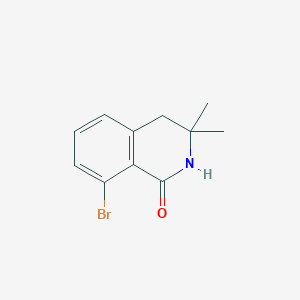
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390957.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2390958.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

